molecular formula C19H11ClN2O3S B2757618 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 477547-21-0

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2757618
CAS No.: 477547-21-0
M. Wt: 382.82
InChI Key: RVCJKCXFTFVGSM-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a chromenone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit diverse biological activities, including anti-inflammatory , antibacterial , antifungal , and anticoagulant effects .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit anti-inflammatory activity . This suggests that the compound may interact with targets involved in the inflammatory response, potentially inhibiting key enzymes or signaling pathways.

Biochemical Pathways

Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound may affect pathways involved in the inflammatory response. For instance, it could potentially inhibit the production or activity of pro-inflammatory cytokines, or it could interfere with the signaling pathways that trigger an inflammatory response.

Pharmacokinetics

The presence of a chlorine atom in the compound could potentially increase its potency and improve its solubility , which could enhance its bioavailability.

Result of Action

Given the reported anti-inflammatory activity of similar compounds , it’s plausible that this compound could reduce inflammation at the molecular and cellular levels, potentially by inhibiting the production or activity of pro-inflammatory cytokines or by interfering with inflammatory signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the chromenone derivative, which is then reacted with thiazole derivatives under specific conditions to form the final product. For instance, the chromenone can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The benzamide group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is unique due to its combination of a chromenone moiety, a thiazole ring, and a benzamide core. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCJKCXFTFVGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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